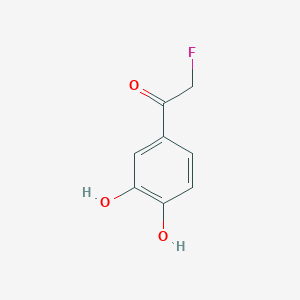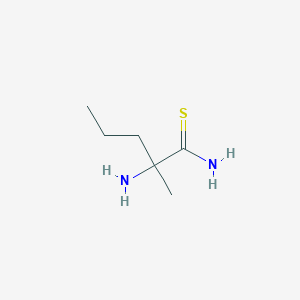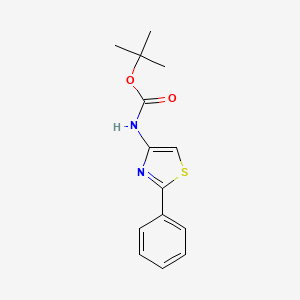
4-(Aminomethyl)picolinicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)picolinicacidhydrochloride is a chemical compound that belongs to the class of picolinic acid derivatives. Picolinic acid is an organic compound with the formula C₆H₄N(COOH) and is a derivative of pyridine with a carboxylic acid substituent at the 2-position . The hydrochloride form of 4-(Aminomethyl)picolinic acid is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-(Aminomethyl)picolinicacidhydrochloride can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 4-hydroxybenzoic acid, followed by esterification, oxidation, condensation with nitromethane, and subsequent catalytic hydrogenation and hydrolysis . This method is advantageous due to its high yield, low cost, and minimal environmental impact.
Análisis De Reacciones Químicas
4-(Aminomethyl)picolinicacidhydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Aminomethyl)picolinicacidhydrochloride has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block in organic synthesis. In biology, it is studied for its potential role in metal ion chelation and its effects on various biological pathways. In medicine, it is investigated for its potential therapeutic applications, including its use as a nootropic agent . Additionally, it has industrial applications in the synthesis of various organic compounds .
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)picolinicacidhydrochloride involves its interaction with specific molecular targets and pathways. It is known to chelate metal ions, which can influence various biological processes. The compound’s effects on acetylcholine receptors have been studied, indicating its potential role in enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of its nootropic activity.
Comparación Con Compuestos Similares
4-(Aminomethyl)picolinicacidhydrochloride can be compared with other similar compounds, such as 4-(Aminomethyl)-1-benzylpyrrolidin-2-one and 4-aminomethylphenylboronic acid hydrochloride . These compounds share structural similarities but differ in their specific chemical properties and applications. For example, 4-(Aminomethyl)-1-benzylpyrrolidin-2-one is studied for its nootropic activity, while 4-aminomethylphenylboronic acid hydrochloride is used in organic synthesis.
Propiedades
Fórmula molecular |
C7H9ClN2O2 |
|---|---|
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
4-(aminomethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-4-5-1-2-9-6(3-5)7(10)11;/h1-3H,4,8H2,(H,10,11);1H |
Clave InChI |
YDESKWINMITFHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CN)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)










![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)
![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)
